molecular formula C6H4INO3 B569415 3-Iodo-2-nitrophenol CAS No. 861010-57-3

3-Iodo-2-nitrophenol

Cat. No.: B569415
CAS No.: 861010-57-3
M. Wt: 265.006
InChI Key: DVEGEGXFFSZLBG-UHFFFAOYSA-N
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Description

3-Iodo-2-nitrophenol is an aromatic compound with the molecular formula C6H4INO3 It is characterized by the presence of both iodine and nitro functional groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-2-nitrophenol typically involves the iodination of 2-nitrophenol. One common method is the use of N-iodosuccinimide (NIS) as the iodinating agent. The reaction is carried out in a solvent such as acetic acid at room temperature, resulting in high yields and selectivity . Another method involves the use of iodine and a strong oxidizing agent to facilitate the iodination process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Safety measures are crucial due to the hazardous nature of the reagents involved.

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-2-nitrophenol undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted by other nucleophiles under suitable conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The phenol group can be oxidized to a quinone derivative under strong oxidizing conditions.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Substitution: Depending on the nucleophile, products can include thiophenols or anilines.

    Reduction: The major product is 3-iodo-2-aminophenol.

    Oxidation: The major product is 3-iodo-2-nitroquinone.

Scientific Research Applications

3-Iodo-2-nitrophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Iodo-2-nitrophenol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The iodine atom can participate in electrophilic substitution reactions, affecting the compound’s reactivity and biological activity .

Comparison with Similar Compounds

  • 2-Iodo-4-nitrophenol
  • 4-Iodo-2-nitrophenol
  • 2-Iodo-5-nitrophenol

Comparison: 3-Iodo-2-nitrophenol is unique due to the specific positioning of the iodine and nitro groups on the phenol ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its isomers, this compound may exhibit different chemical and biological properties, making it a compound of particular interest in various research fields .

Properties

IUPAC Name

3-iodo-2-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4INO3/c7-4-2-1-3-5(9)6(4)8(10)11/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVEGEGXFFSZLBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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